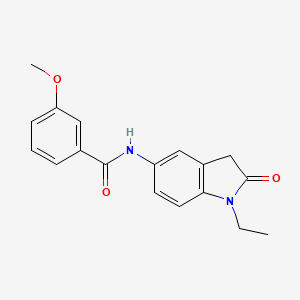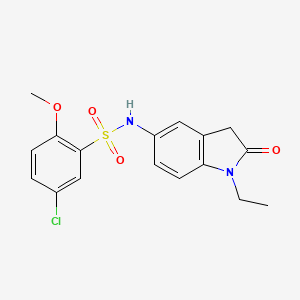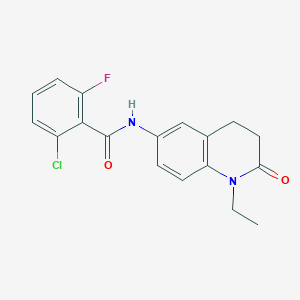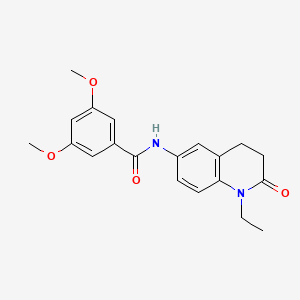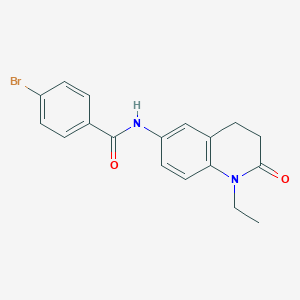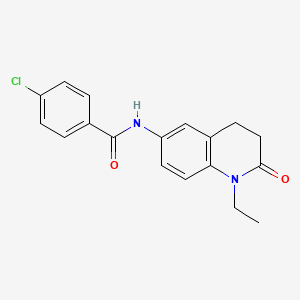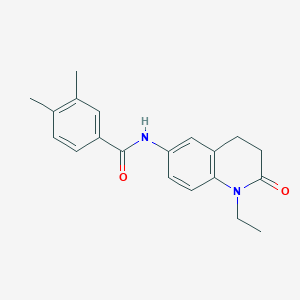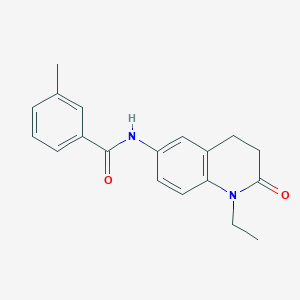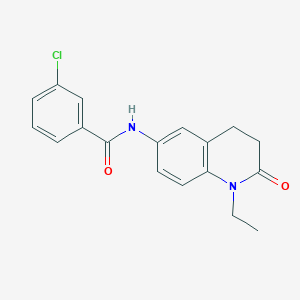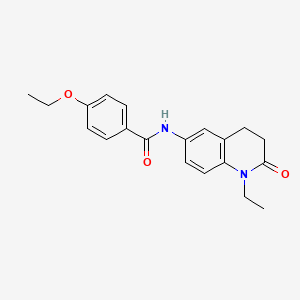
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamidethyl-6-quinalinamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as tyrosine kinase and phosphatidylinositol 3-kinase (PI3K).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamidethyl-6-quinalinamide have been studied in laboratory experiments. It has been found to have anti-inflammatory and anti-bacterial properties, as well as neuroprotective properties. In addition, it has been found to inhibit the growth of cancer cells in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamidethyl-6-quinalinamide in laboratory experiments include its availability, low toxicity, and its ability to inhibit the growth of cancer cells. However, there are some limitations to using this compound in laboratory experiments, such as its lack of specificity for certain enzymes and its lack of selectivity for certain cell types.
Orientations Futures
There are a number of potential future directions for 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamidethyl-6-quinalinamide research. These include further research into its potential use in drug development, as well as its potential use in treating neurological disorders. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of the compound and its potential applications. Finally, further research into its potential toxic effects and its potential side effects could lead to a better understanding of its safety profile.
Méthodes De Synthèse
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamidethyl-6-quinalinamide is synthesized through a multi-step process. The first step is the preparation of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzoyl chloride. This is done by reacting 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate in the presence of an aqueous sodium hydroxide solution. This reaction produces the desired product in a yield of approximately 65%.
The second step is the conversion of the benzoyl chloride to 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. This is done by reacting the benzoyl chloride with anhydrous ammonia in the presence of an aqueous sodium hydroxide solution. This reaction produces the desired product in a yield of approximately 70%.
Applications De Recherche Scientifique
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamidethyl-6-quinalinamide has a wide range of applications in scientific research. It has been studied for its potential use in drug development, as it has been found to have anti-inflammatory and anti-bacterial properties. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in laboratory experiments. In addition, it has been studied for its potential use in treating neurological disorders, as it has been found to have neuroprotective properties in laboratory experiments.
Propriétés
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-18-11-8-16(13-15(18)7-12-19(22)23)21-20(24)14-5-9-17(10-6-14)25-4-2/h5-6,8-11,13H,3-4,7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWPYIHMJXEIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

